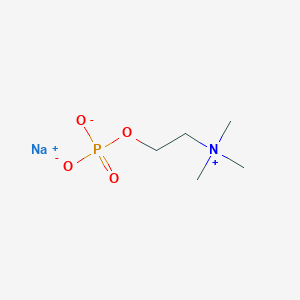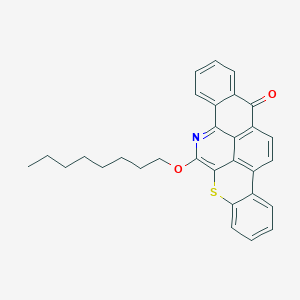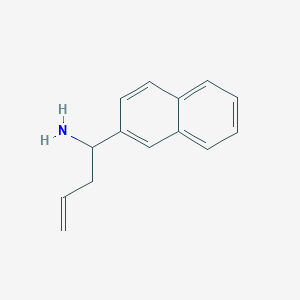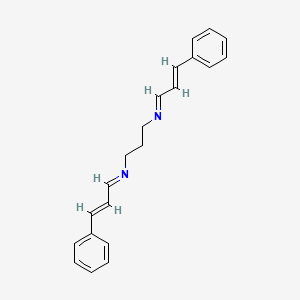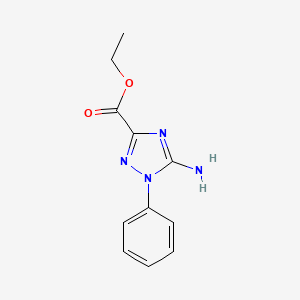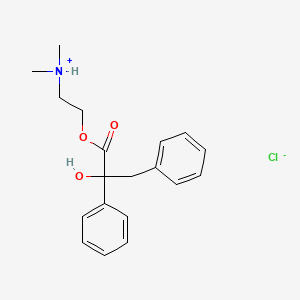
2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl chain, and a benzylphenylglycolate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride typically involves multiple steps, starting with the preparation of the benzylphenylglycolate core. This can be achieved through esterification reactions involving benzyl alcohol and phenylglycolic acid. The dimethylaminoethyl group is then introduced via a nucleophilic substitution reaction using 2-dimethylaminoethyl chloride hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 2-dimethylaminoethyl chloride hydrochloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzylphenylglycolate moiety may interact with hydrophobic regions of target molecules, enhancing its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl chloride hydrochloride: A precursor in the synthesis of 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride.
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with a tertiary amino group.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: Used as photoinitiators under LEDs.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
101756-44-9 |
|---|---|
Formule moléculaire |
C19H24ClNO3 |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-20(2)13-14-23-18(21)19(22,17-11-7-4-8-12-17)15-16-9-5-3-6-10-16;/h3-12,22H,13-15H2,1-2H3;1H |
Clé InChI |
BDAFZWLJHNGJAB-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



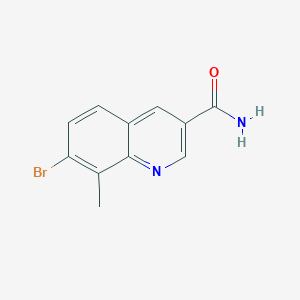
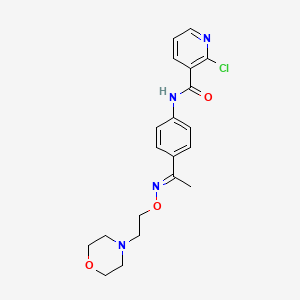
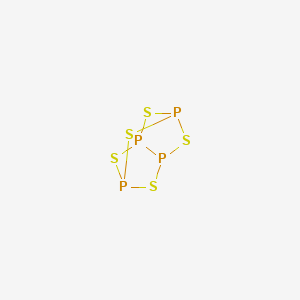
![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
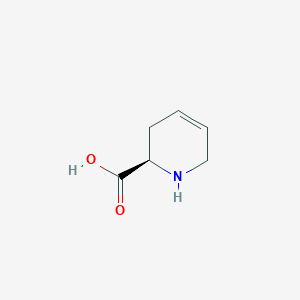
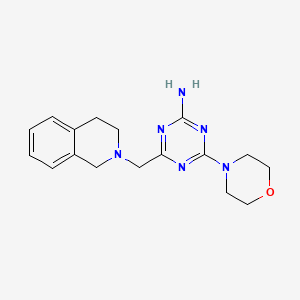
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
